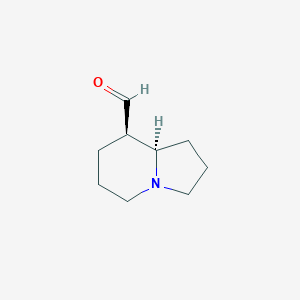
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde is not fully understood and requires further investigation. However, it is believed that the compound inhibits the activity of enzymes by binding to their active sites, thereby preventing the breakdown of neurotransmitters and other important molecules.
Efectos Bioquímicos Y Fisiológicos
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde in lab experiments is its high yield and enantioselectivity during synthesis. It is also a versatile compound that can be easily modified to produce derivatives with different properties. However, one of the limitations of using this compound is its relatively high cost compared to other compounds with similar properties.
Direcciones Futuras
There are several future directions for the research on (8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde. One of the most promising directions is its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Further research is required to understand the mechanism of action and optimize its properties for drug development. Another direction is its potential as a tool for studying enzyme activity and inhibition. Its inhibitory activity against various enzymes makes it a valuable tool for studying their mechanisms of action. Finally, its antioxidant and anti-inflammatory properties make it a promising compound for developing new therapies for various diseases associated with oxidative stress and inflammation.
Métodos De Síntesis
The synthesis method of (8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde involves the reaction of 3,4-dihydro-2H-pyran with a chiral imine derived from (R)-phenylglycinol. The reaction takes place in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, and yields the desired product in good yield and enantioselectivity.
Aplicaciones Científicas De Investigación
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has shown inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also exhibited anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
154820-12-9 |
|---|---|
Nombre del producto |
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde |
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-8-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h7-9H,1-6H2/t8-,9+/m0/s1 |
Clave InChI |
WHOJTBOIVKGOTN-DTWKUNHWSA-N |
SMILES isomérico |
C1C[C@H]([C@H]2CCCN2C1)C=O |
SMILES |
C1CC(C2CCCN2C1)C=O |
SMILES canónico |
C1CC(C2CCCN2C1)C=O |
Sinónimos |
8-Indolizinecarboxaldehyde, octahydro-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






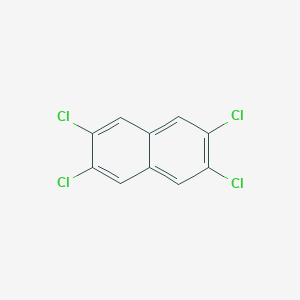
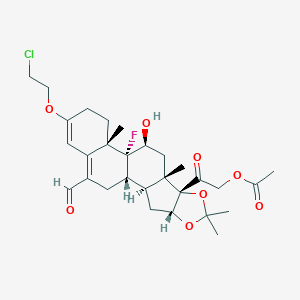
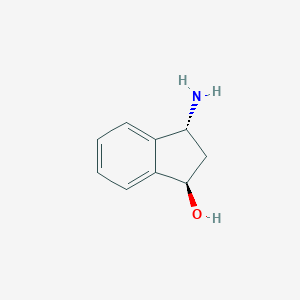
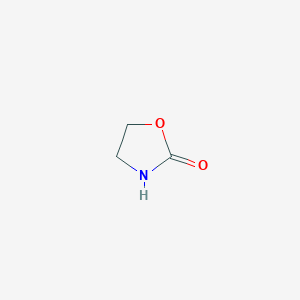
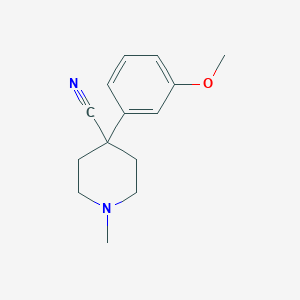
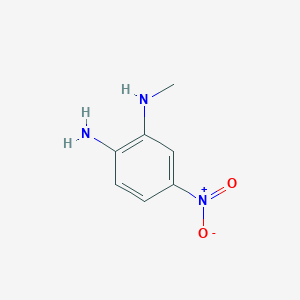
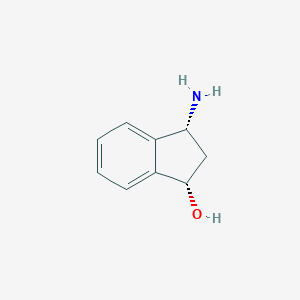
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)
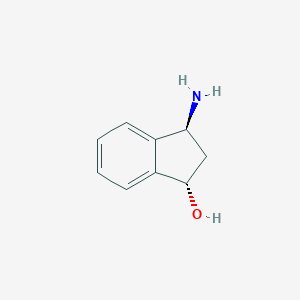
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)